5,7-Dioxa-1-azabicyclo[6.2.0]decane

Catalog No.
S13058853
CAS No.
608134-07-2
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dioxa-1-azabicyclo[6.2.0]decane

CAS Number

608134-07-2

Product Name

5,7-Dioxa-1-azabicyclo[6.2.0]decane

IUPAC Name

5,7-dioxa-1-azabicyclo[6.2.0]decane

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(8)10-6-9-5-1/h7H,1-6H2

InChI Key

ACTSLHHOLWPCMA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC2OCOC1

5,7-Dioxa-1-azabicyclo[6.2.0]decane is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms and one nitrogen atom integrated into the bicyclic framework. This compound belongs to a class of heterocycles that have garnered interest in medicinal chemistry due to their potential biological activities and applications in drug design. The bicyclic nature of 5,7-Dioxa-1-azabicyclo[6.2.0]decane contributes to its distinct chemical properties, influencing its reactivity and interactions with biological targets.

Typical for heterocycles:

  • Oxidation: The compound can be oxidized to form oxo derivatives, which may enhance its biological activity.
  • Reduction: Reduction reactions can convert it into different amine derivatives, potentially altering its pharmacological properties.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of diverse functional groups, enabling the modification of its chemical structure for specific applications.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Research indicates that 5,7-Dioxa-1-azabicyclo[6.2.0]decane exhibits significant biological activity, particularly in the inhibition of specific enzymes and receptors involved in disease processes. For instance, derivatives of this compound have shown efficacy in inhibiting fibroblast growth factor receptor 4 (FGFR4) and vanin-1, both critical in cancer progression and inflammation pathways. The compound's structural features contribute to its ability to interact with these molecular targets effectively.

The synthesis of 5,7-Dioxa-1-azabicyclo[6.2.0]decane can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both nitrogen and oxygen functionalities.
  • Multi-step Synthesis: This method may involve multiple synthetic steps including protection-deprotection strategies to ensure the stability of reactive intermediates.
  • Use of Catalysts: Catalytic methods can enhance the efficiency of the synthesis, allowing for milder reaction conditions and higher yields.

Specific synthetic routes are often tailored based on the desired derivatives and their intended applications.

5,7-Dioxa-1-azabicyclo[6.2.0]decane has potential applications in various fields:

  • Pharmaceuticals: Its ability to inhibit key biological targets positions it as a candidate for drug development against cancer and inflammatory diseases.
  • Chemical Biology: The compound can serve as a tool for studying biological pathways due to its unique structural properties.
  • Material Science: Its unique chemical structure may also find applications in developing novel materials with specific electronic or optical properties.

Studies investigating the interactions of 5,7-Dioxa-1-azabicyclo[6.2.0]decane with biological macromolecules have revealed insights into its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target enzymes or receptors.
  • Inhibition Kinetics: Understanding how effectively the compound inhibits target activity over time.
  • Structural Biology Techniques: Utilizing techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding modes and conformational changes upon interaction.

These studies are crucial for optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 5,7-Dioxa-1-azabicyclo[6.2.0]decane, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
2-Oxa-7-azaspiro[4.5]decan-1-oneSpirocyclicFGFR4 inhibitor
8-Oxa-2-azaspiro[4.5]decaneSpirocyclicPotential anti-cancer activity
2,8-Diazaspiro[4.5]decan-1-oneSpirocyclicSelective TYK2/JAK1 inhibitor
7-Benzyl-2-Oxa-7-Azaspiro[4.5]decanSpirocyclicEarly drug discovery research

Uniqueness

The uniqueness of 5,7-Dioxa-1-azabicyclo[6.2.0]decane lies in its specific arrangement of oxygen and nitrogen atoms within a bicyclic framework, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature enhances its potential as a lead compound in drug discovery and development efforts aimed at targeting complex diseases such as cancer and inflammatory disorders.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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